7-Amino-3,4-dihydronaphthalen-1(2h)-one

Description

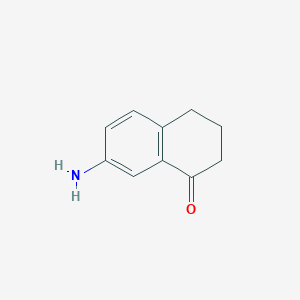

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNLVJHOEZJNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316234 | |

| Record name | 7-Amino-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22009-40-1 | |

| Record name | 22009-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Amino-3,4-dihydronaphthalen-1(2H)-one

Abstract

7-Amino-3,4-dihydronaphthalen-1(2H)-one, also known as 7-amino-1-tetralone, is a pivotal chemical intermediate whose structural motif is a cornerstone in the synthesis of pharmacologically active molecules.[1] This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. We will delve into the practical applications of this compound as a versatile scaffold in drug discovery, with a focus on its role in developing novel therapeutics, including anti-neuroinflammatory agents.[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a tetralone core substituted with an amino group on the aromatic ring. This unique combination of a nucleophilic aromatic amine and an electrophilic cyclic ketone governs its reactivity and utility. The compound typically appears as a yellow to brown crystalline powder.[3] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22009-40-1 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₁NO | [3][4][7] |

| Molecular Weight | 161.20 g/mol | [4][5][7] |

| IUPAC Name | 7-amino-3,4-dihydro-2H-naphthalen-1-one | [3][6] |

| Synonyms | 7-Amino-1-tetralone, 7-Amino-alpha-tetralone | [4][5] |

| Appearance | Yellow to brown crystalline powder | [3][5] |

| Melting Point | 135-140 °C | [3][5] |

| SMILES | NC1=CC=C2CCCC(=O)C2=C1 | [3] |

| InChI Key | IDNLVJHOEZJNHW-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification

The synthesis of 7-substituted tetralones often involves a multi-step sequence starting from appropriately substituted benzene derivatives. A common and effective strategy is the Haworth synthesis, which utilizes a Friedel-Crafts acylation followed by reduction and intramolecular cyclization.

A plausible synthetic route to this compound would begin with a meta-substituted aniline derivative that is protected, or a nitrobenzene precursor. For instance, starting with an anisole derivative, one can perform a Friedel-Crafts acylation with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto group. The subsequent intramolecular Friedel-Crafts acylation (cyclization), often mediated by a strong acid like polyphosphoric acid, yields the tetralone core.[1] The methoxy group can then be converted to the desired amine.

Experimental Protocol: Purification Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial sources often guaranteeing a purity of ≥96.0%.[3][5]

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for the 7-amino isomer are not publicly detailed, data from its close structural isomer, 6-Amino-3,4-dihydronaphthalen-1(2H)-one, provides an excellent proxy for the expected spectral characteristics.[8]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to three distinct aliphatic methylene groups (C2, C3, C4) would appear in the range of δ 2.0-3.0 ppm. The aromatic protons would appear as distinct multiplets in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns dictated by their positions relative to the amino and carbonyl groups. A broad singlet for the -NH₂ protons would also be present.[8] |

| ¹³C NMR | Aliphatic carbons would resonate in the δ 20-40 ppm range. Aromatic carbons would appear between δ 110-155 ppm. The carbonyl carbon (C=O) is characteristically deshielded and would be found significantly downfield, typically around δ 197 ppm.[8] |

| IR Spectroscopy | The spectrum would be dominated by characteristic peaks for the N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), the C=O stretching of the ketone (~1680 cm⁻¹), and C=C stretching bands for the aromatic ring (~1500-1600 cm⁻¹).[8] |

| Mass Spectrometry (MS) | Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 161. A prominent fragment corresponding to the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction of the non-aromatic ring is expected at m/z = 133.[8] |

digraph "Characterization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Synthesized Product", fillcolor="#FBBC05"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#F1F3F4"]; ir [label="IR Spectroscopy", fillcolor="#F1F3F4"]; ms [label="Mass Spectrometry", fillcolor="#F1F3F4"]; purity [label="Purity Analysis\n(GC/HPLC)", fillcolor="#F1F3F4"]; elucidation [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Pure, Verified Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> {nmr, ir, ms} [color="#4285F4"]; {nmr, ir, ms} -> elucidation [color="#EA4335"]; elucidation -> purity [color="#4285F4"]; purity -> final [color="#34A853"];

}

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly versatile reagent. The reactivity can be directed at the amino group, the aromatic ring, or the ketone.

1. Reactions at the Amino Group: The primary aromatic amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It can also be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, -X), providing a gateway to a vast library of derivatives.

2. Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, converted to an oxime, or undergo reductive amination. It is also a key site for condensation reactions, such as the aldol or Knoevenagel condensations, with aldehydes or other carbonyl compounds at the alpha-position.

3. Applications in Drug Discovery: The true value of this compound lies in its role as a scaffold in medicinal chemistry. The tetralone core is a privileged structure found in numerous bioactive compounds.

-

Anti-Neuroinflammatory Agents: Derivatives of the 3,4-dihydronaphthalen-1(2H)-one core have been synthesized and shown to possess potent anti-neuroinflammatory properties.[2] These compounds can inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response, suggesting potential therapeutic applications in diseases like multiple sclerosis and traumatic brain injury.[2]

-

Anticancer Agents: The related 1-benzylidene-3,4-dihydronaphthalen-2-one scaffold has been explored for developing microtubule-targeting agents, which are a major class of chemotherapy drugs.[9] This indicates the potential for derivatives of 7-amino-1-tetralone to be functionalized and investigated for similar anticancer activities.

-

Drug Intermediates: The compound serves as a key intermediate in the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs).[10]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[5][6][11] Some data suggests it may be harmful or toxic if swallowed.[6]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[5][11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and its role as a foundational structure in medicinal chemistry. Its bifunctional nature allows for selective modification at multiple sites, enabling the creation of diverse molecular libraries. The proven biological activity of its derivatives, particularly in the realm of neuroinflammation, underscores its importance and potential for the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working in the fields of organic synthesis and drug discovery.

References

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2 H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Amino-3,4-dihydro-1(2H)-naphthalenone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-Amino-3,4-dihydro-1(2H)-naphthalenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 7-Amino-1,2,3,4-tetrahydronaphthalen-1-one | C10H11NO | CID 327177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Amino-3,4-dihydro-2H-naphthalen-1-one, 97% | Advent [adventchembio.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Synthesis of 7-Amino-3,4-dihydronaphthalen-1(2H)-one

Introduction: The Significance of the 7-Aminotetralone Scaffold

7-Amino-3,4-dihydronaphthalen-1(2H)-one, also known as 7-amino-1-tetralone, is a pivotal structural motif in medicinal chemistry and drug development. Its rigid bicyclic framework serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. The presence and position of the amino group are critical for modulating the pharmacological properties of these molecules, influencing their interaction with biological targets such as receptors and enzymes.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents, and have demonstrated cytotoxicity against cancer cell lines.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering both mechanistic insights and practical, field-proven protocols for researchers and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on three robust and widely applicable strategies:

-

Palladium-Catalyzed C-N Cross-Coupling: A modern and highly versatile approach utilizing the Buchwald-Hartwig amination.

-

Reduction of a Nitro Precursor: A classical and often high-yielding method involving the reduction of 7-nitro-3,4-dihydronaphthalen-1(2H)-one.

-

Rearrangement Reactions: Elegant strategies such as the Hofmann, Curtius, and Schmidt rearrangements to install the amino group.

Pathway 1: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is prized for its broad substrate scope and functional group tolerance, making it a go-to strategy in modern organic synthesis.[1] The synthesis of this compound via this pathway typically starts from 7-bromo-3,4-dihydronaphthalen-1(2H)-one.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of well-defined steps:

-

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (7-bromo-1-tetralone), forming a palladium(II) intermediate.[1]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the amine to form an amido ligand.[1]

-

Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst.[3]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[1][4]

Visualizing the Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for 7-amino-1-tetralone synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 7-amino-1-tetralone from 7-bromo-1-tetralone using an ammonia surrogate.

Materials:

-

7-Bromo-3,4-dihydronaphthalen-1(2H)-one

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ammonia surrogate (e.g., benzophenone imine)

-

Hydrochloric acid (for deprotection)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-1-tetralone (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

-

Through the septum, add the ammonia surrogate (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate is then deprotected using acidic conditions (e.g., HCl in dioxane) to yield 7-amino-1-tetralone.

-

Purify the crude product by flash column chromatography on silica gel.[1]

| Parameter | Typical Value | Reference |

| Catalyst Loading | 2 mol% | [1] |

| Ligand | XPhos | [1] |

| Base | Sodium tert-butoxide | [1] |

| Solvent | Toluene | [1] |

| Temperature | 100-110 °C | [1] |

Pathway 2: Reduction of 7-Nitro-3,4-dihydronaphthalen-1(2H)-one

A well-established and often high-yielding route to 7-amino-1-tetralone involves the reduction of the corresponding nitro compound, 7-nitro-3,4-dihydronaphthalen-1(2H)-one. This method is attractive due to the relative ease of introducing a nitro group onto the aromatic ring via electrophilic aromatic substitution.

Mechanistic Considerations

The reduction of an aromatic nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being one of the most common and environmentally friendly.[5] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.

The choice of catalyst is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or ethyl acetate.

Visualizing the Nitro Reduction Pathway

Caption: Catalytic reduction of 7-nitro-1-tetralone.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

7-Nitro-3,4-dihydronaphthalen-1(2H)-one

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve 7-nitro-3,4-dihydronaphthalen-1(2H)-one (1.0 mmol) in ethanol (10 mL).

-

Carefully add 10% Pd/C (10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1-tetralone.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Typical Value | Reference |

| Catalyst | 10% Pd/C | [5] |

| Hydrogen Source | H₂ gas | [5] |

| Solvent | Ethanol | [5] |

| Temperature | Room Temperature | [5] |

Pathway 3: Rearrangement Reactions

Rearrangement reactions such as the Hofmann, Curtius, and Schmidt rearrangements provide elegant and powerful methods for the synthesis of primary amines from carboxylic acid derivatives.[6][7][8] These reactions proceed through an isocyanate intermediate and result in the loss of one carbon atom.

Comparative Mechanistic Overview

-

Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide, which then rearranges to an isocyanate.[7][9]

-

Curtius Rearrangement: An acyl azide, typically formed from a carboxylic acid or acyl chloride, undergoes thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas.[6][10]

-

Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid under acidic conditions to form an acyl azide in situ, which then rearranges to an isocyanate.[8][11]

In all cases, the resulting isocyanate can be hydrolyzed to the corresponding primary amine with the loss of carbon dioxide.

Visualizing the Curtius Rearrangement

Caption: The Curtius rearrangement pathway to 7-amino-1-tetralone.

Experimental Protocol: Curtius Rearrangement

This protocol describes the synthesis of 7-amino-1-tetralone from 7-carboxy-3,4-dihydronaphthalen-1(2H)-one.

Materials:

-

7-Carboxy-3,4-dihydronaphthalen-1(2H)-one

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., toluene or THF)

-

Aqueous acid (e.g., HCl)

Procedure:

-

Acyl Chloride Formation: Convert the starting carboxylic acid to the corresponding acyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent under reduced pressure.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., acetone). Cool the solution in an ice bath and add a solution of sodium azide in water dropwise. Stir for a few hours at low temperature.

-

Rearrangement and Hydrolysis: Carefully extract the acyl azide into an organic solvent like toluene. Heat the solution to induce the Curtius rearrangement to the isocyanate. After the rearrangement is complete (as indicated by the cessation of nitrogen evolution), add aqueous acid and heat to hydrolyze the isocyanate to the desired amine.

-

Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude 7-amino-1-tetralone by column chromatography or recrystallization.

| Parameter | Typical Reagents/Conditions | Reference |

| Azide Source | Sodium azide (NaN₃) | [10] |

| Carboxylic Acid Activator | Thionyl chloride (SOCl₂) | [10] |

| Rearrangement Condition | Heat | [10] |

| Hydrolysis | Aqueous acid | [6] |

Conclusion

The synthesis of this compound is a critical undertaking for the advancement of medicinal chemistry. The choice of synthetic route—be it the modern and versatile Buchwald-Hartwig amination, the classical and reliable reduction of a nitro precursor, or an elegant rearrangement reaction—should be guided by a thorough consideration of starting material availability, scalability, and the specific requirements of the research program. Each pathway offers a unique set of advantages and challenges, and a deep understanding of the underlying mechanisms is paramount for successful execution and optimization. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel therapeutics based on the 7-aminotetralone scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one | 214697-98-0 [smolecule.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Schmidt Reaction [organic-chemistry.org]

The Therapeutic Potential of 7-Amino-3,4-dihydronaphthalen-1(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 3,4-dihydronaphthalen-1(2H)-one core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to multiple biological targets and exhibit a range of pharmacological activities. This technical guide delves into the specific biological activities of derivatives of this scaffold, with a primary focus on the therapeutic promise of 7-Amino-3,4-dihydronaphthalen-1(2H)-one and its potential derivatives. While extensive public domain research on a wide array of 7-amino derivatives is nascent, this document will synthesize the established biological activities of the core structure and related amino-substituted analogues to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the foundational anti-inflammatory and anti-cancer properties of the dihydronaphthalenone class and extrapolate the potential impact of the 7-amino functional group, offering a scientifically grounded roadmap for future research and development in this promising area.

The 3,4-Dihydronaphthalen-1(2H)-one Scaffold: A Foundation of Potent Bioactivity

The 3,4-dihydronaphthalen-1(2H)-one (DHN) framework has been the subject of numerous investigations, revealing its significant potential in modulating key signaling pathways implicated in a variety of diseases. The inherent structural features of the DHN core, including its fused ring system and ketone functionality, provide a versatile platform for chemical modification, allowing for the fine-tuning of its biological effects.

Anti-Inflammatory and Anti-Neuroinflammatory Properties

A substantial body of evidence points to the anti-inflammatory and particularly the anti-neuroinflammatory effects of DHN derivatives. These compounds have been shown to exert their influence through the inhibition of critical inflammatory pathways.

The primary mechanism of action for the anti-inflammatory effects of many DHN derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain DHN derivatives have been demonstrated to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and downstream inflammatory gene expression.[3]

Another key pathway modulated by DHN derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation and apoptosis. Dysregulation of these pathways is a hallmark of many inflammatory diseases and cancers. Studies have shown that specific DHN derivatives can significantly reduce the phosphorylation levels of key MAPK proteins like p38 and ERK, thereby attenuating the inflammatory response.[1]

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of DHN derivatives have positioned them as promising candidates for cancer therapy. Their mechanisms of action in this context are often intertwined with their anti-inflammatory properties, as chronic inflammation is a known driver of tumorigenesis.

By inhibiting the NF-κB and MAPK pathways, DHN derivatives can suppress the expression of genes involved in cell survival, proliferation, and angiogenesis, while promoting the expression of pro-apoptotic factors.[1] For instance, some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein BAX, shifting the cellular balance towards apoptosis in cancer cells.[1]

Furthermore, certain benzylidene derivatives of the DHN scaffold have been investigated as microtubule-targeting agents.[4] By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

The Significance of the 7-Amino Group: A Gateway to Novel Activities

While much of the existing research has focused on other substitution patterns, the introduction of an amino group at the 7-position of the DHN scaffold holds significant potential for modulating and enhancing biological activity. The 7-amino group can serve as a versatile chemical handle for the synthesis of a diverse library of derivatives, including amides, sulfonamides, and ureas. These modifications can profoundly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile.

Although direct and extensive studies on a series of this compound derivatives are limited in the public domain, we can infer potential activities based on related structures and the known importance of amino functionalities in pharmacologically active molecules. For example, related aminotetralin structures are known to interact with dopamine receptors, suggesting a potential avenue for neurological applications.

Synthetic Strategies for this compound Derivatives

The synthesis of the core this compound is a critical first step. A common approach involves the nitration of a suitable tetralone precursor, followed by reduction of the nitro group to the desired amine.

General Synthesis of the 7-Amino-DHN Core

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This should be considered a general framework, with specific reaction conditions requiring optimization.

Caption: A potential synthetic pathway to this compound.

Derivatization of the 7-Amino Group

Once the 7-amino core is obtained, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR).

-

Acylation: Reaction of the 7-amino group with acyl chlorides or anhydrides will yield a series of 7-acylamino derivatives. This allows for the introduction of various alkyl and aryl groups to probe the effect of steric and electronic properties on activity.

-

Sulfonylation: Treatment with sulfonyl chlorides will produce 7-sulfonamido derivatives. The sulfonamide moiety is a well-known pharmacophore in a range of drugs and can significantly alter the acidity and hydrogen bonding characteristics of the molecule.[3][5]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of 7-ureido and 7-thioureido derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are essential.

Anti-Inflammatory Activity Assays

-

NF-κB Reporter Assay:

-

Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB signaling.

-

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

-

Treat cells (e.g., RAW 264.7 macrophages) with the test compounds followed by stimulation with LPS.

-

Lyse the cells and separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

-

Anti-Cancer Activity Assays

-

MTT Assay for Cell Viability:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

Apoptosis Assay by Flow Cytometry:

-

Treat cancer cells with the test compounds for a specified period.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-Inflammatory Activity of 7-Amino-DHN Derivatives

| Compound | R Group at 7-Amino Position | NF-κB Inhibition (IC₅₀, µM) | p38 MAPK Inhibition (IC₅₀, µM) |

| Parent | -H | > 50 | > 50 |

| DA-1 | -COCH₃ | 15.2 | 25.8 |

| DA-2 | -SO₂CH₃ | 8.5 | 12.1 |

| DA-3 | -CONHPh | 5.1 | 7.9 |

Table 2: Hypothetical Anti-Cancer Activity of 7-Amino-DHN Derivatives

| Compound | MCF-7 Cell Viability (IC₅₀, µM) | HeLa Cell Viability (IC₅₀, µM) | Apoptosis Induction (% of Annexin V+ cells) |

| Parent | > 100 | > 100 | < 5% |

| DA-1 | 45.6 | 62.3 | 15% |

| DA-2 | 22.1 | 35.7 | 35% |

| DA-3 | 10.8 | 18.4 | 55% |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. While the existing body of research on its specific derivatives is limited, the foundational knowledge of the broader DHN class provides a strong rationale for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 7-amino derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. In-depth mechanistic studies will be crucial to fully understand how these compounds exert their biological effects and to identify their specific molecular targets.

This technical guide has provided a comprehensive overview of the known biological activities of the 3,4-dihydronaphthalen-1(2H)-one scaffold and has outlined a strategic path forward for the exploration of its 7-amino derivatives. By leveraging the principles of medicinal chemistry and rigorous biological testing, the full therapeutic potential of this exciting class of compounds can be unlocked.

References

- 1. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

The Strategic Pivot: A Technical Guide to 7-Amino-3,4-dihydronaphthalen-1(2H)-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3,4-dihydronaphthalen-1(2H)-one, a seemingly unassuming bicyclic ketone, represents a critical nexus in the synthesis of complex neurologically active agents. Its rigid scaffold, endowed with a strategically positioned aromatic amine, provides an exceptional platform for the elaboration of potent and selective modulators of key central nervous system targets. This guide moves beyond a mere recitation of synthetic routes to offer a deeper understanding of the chemical causality that underpins its utility. We will explore the foundational synthesis of this intermediate, delve into its strategic functionalization, and present detailed, field-proven protocols for its application in the development of dopamine receptor agonists and monoamine oxidase (MAO) inhibitors. By elucidating the "why" behind the "how," this document aims to empower researchers to leverage this versatile intermediate with precision and confidence.

Introduction: The Architectural Advantage of the Aminotetralone Core

The 1-tetralone framework is a privileged structure in medicinal chemistry, offering a conformationally restricted analogue of phenylethylamine. This structural rigidity is paramount in designing ligands with high affinity and selectivity for specific receptor subtypes. The introduction of an amino group at the 7-position of this scaffold, yielding this compound (also known as 7-amino-1-tetralone), unlocks a wealth of synthetic possibilities. This primary aromatic amine serves as a versatile handle for a variety of C-N bond-forming reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will be structured to first establish a reliable and scalable synthesis of the core intermediate. Subsequently, we will explore its transformation into key pharmacophores, providing not just the steps, but the scientific rationale for the chosen reagents and conditions.

Foundational Synthesis: Building the 7-Aminotetralone Scaffold

The most reliable and scalable approach to this compound begins with the commercially available α-tetralone. The synthesis is a two-step process involving nitration followed by reduction.

Step 1: Electrophilic Aromatic Substitution - Nitration of α-Tetralone

The regioselective introduction of a nitro group at the 7-position is achieved via electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to favor the desired isomer over the 5-nitro derivative.

Mechanism Insight: The carbonyl group of the tetralone is a meta-directing deactivator. However, the fused benzene ring's electron density is influenced by the overall bicyclic system. The use of a strong acid medium protonates the carbonyl, further deactivating the A-ring and directing the nitronium ion (NO₂⁺) to the B-ring. Steric hindrance at the 5-position and electronic factors favor substitution at the 7-position.

Caption: Nitration of α-tetralone to form the 7-nitro derivative.

Experimental Protocol: Synthesis of 7-Nitro-3,4-dihydronaphthalen-1(2H)-one [1]

-

Materials: α-Tetralone, Concentrated Sulfuric Acid (98%), Potassium Nitrate.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 8 g (54.7 mmol) of α-tetralone to the cold sulfuric acid with continuous stirring.

-

In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Add the potassium nitrate solution dropwise to the tetralone solution, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.

-

Carefully pour the reaction mixture over a large volume of crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from an ethanol/water mixture (1:1) to yield 7-nitro-3,4-dihydronaphthalen-1(2H)-one as a light yellow solid.

-

-

Expected Yield: 81%

-

Characterization: Melting point: 104-106 °C.

Step 2: Reduction of the Nitro Group - Catalytic Hydrogenation

The conversion of the nitro group to the primary amine is most efficiently and cleanly achieved by catalytic hydrogenation. This method avoids the use of stoichiometric metal reductants, simplifying purification.

Mechanism Insight: The reaction proceeds via heterogeneous catalysis on the surface of a noble metal catalyst (e.g., Platinum or Palladium). The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine. The choice of catalyst and the presence of additives can influence the reaction rate and prevent the accumulation of potentially hazardous intermediates.

Caption: Workflow for the catalytic hydrogenation of 7-nitro-1-tetralone.

Experimental Protocol: Synthesis of this compound [2]

-

Materials: 7-Nitro-1-tetralone, Platinum(IV) oxide (PtO₂), 0.1M aqueous Ferric Chloride (FeCl₃), Ethyl Acetate.

-

Procedure:

-

To a hydrogenation bottle, add 15.8 g of 7-nitro-1-tetralone, 1.6 g of platinum(IV) oxide, 1 mL of 0.1M aqueous ferric chloride, and 400 mL of ethyl acetate.

-

Seal the bottle and place it on a hydrogenation apparatus.

-

Pressurize the system to 3.5 bar with hydrogen gas.

-

Hydrogenate for 3 hours with vigorous shaking.

-

Carefully vent the system and filter the reaction mixture through a pad of diatomaceous earth, washing the pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.

-

-

Expected Yield: ~100% (crude)

-

Self-Validation: The crude product is often of sufficient purity for subsequent steps. Purity can be assessed by TLC and melting point.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its identification and for monitoring subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [4] |

| Appearance | Yellow to brown crystalline powder | [5] |

| Melting Point | 138-140 °C | [4] |

| CAS Number | 22009-40-1 | [3] |

Spectroscopic Data:

-

¹H NMR (80 MHz, DMSO-d₆): δ 1.76-2.17 (m, 2H, CH₂), 2.34-2.90 (m, 4H, 2xCH₂), 5.10 (br s, 2H, NH₂), 6.76 (dd, 1H, J=8.3, 2.8 Hz), 7.0 (d, 1H, J=8.3 Hz), 7.07 (d, 1H, J=2.8 Hz).[2]

-

¹³C NMR: While detailed published spectra are scarce, expected chemical shifts would include signals for the carbonyl carbon (~197 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (20-40 ppm). The carbon bearing the amino group would be shifted upfield compared to the other aromatic carbons.

-

Infrared (IR): An authentic IR spectrum will show characteristic absorptions for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[5]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve loss of CO (m/z = 133) and subsequent rearrangements.

Application as a Synthetic Intermediate: Case Studies

The true value of this compound lies in its role as a versatile precursor to high-value pharmaceutical targets.

Case Study 1: Synthesis of Dopamine Receptor Agonists via N-Alkylation

Derivatives of aminotetralin are well-known for their potent dopaminergic activity. The N-alkylation of the primary amine at the 7-position is a key strategy to modulate receptor affinity and selectivity. Reductive amination offers a direct and controlled method for this transformation.

Mechanism Insight: Reductive amination is a one-pot reaction that combines the formation of an imine from the amine and a carbonyl compound (an aldehyde or ketone) with its immediate reduction to a secondary or tertiary amine.[6][7][8] The use of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial as it selectively reduces the protonated iminium ion intermediate over the starting carbonyl compound. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.[6][8]

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Propyl-7-amino-3,4-dihydronaphthalen-1(2H)-one

-

Materials: this compound, Propionaldehyde, Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE), Acetic Acid.

-

Procedure:

-

In a round-bottom flask, dissolve 1.61 g (10 mmol) of this compound in 50 mL of 1,2-dichloroethane.

-

Add 0.70 mL (12 mmol) of propionaldehyde and 0.57 mL (10 mmol) of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add 3.18 g (15 mmol) of sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Continue stirring at room temperature for 16 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-propyl derivative.

-

-

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The structure can be confirmed by ¹H NMR (disappearance of the NH₂ signal and appearance of signals corresponding to the propyl group) and mass spectrometry (a molecular ion peak corresponding to the N-alkylated product).

Case Study 2: Synthesis of Monoamine Oxidase (MAO) Inhibitors

Many potent MAO inhibitors feature a tetralone core with an ether linkage at the 7-position.[9] this compound can be readily converted to the corresponding 7-hydroxy derivative, which is a key precursor for these inhibitors.

4.2.1. Conversion to 7-Hydroxy-1-tetralone via Diazotization

The primary aromatic amine can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a hydroxyl group.

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Materials: this compound, Sulfuric Acid, Sodium Nitrite.

-

Procedure:

-

Dissolve 1.61 g (10 mmol) of this compound in a mixture of 10 mL of water and 1.5 mL of concentrated sulfuric acid, cooling in an ice bath.

-

Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

-

In a separate flask, bring 20 mL of 1 M sulfuric acid to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture for an additional 10 minutes.

-

Cool the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

-

4.2.2. Williamson Ether Synthesis for MAO Inhibitor Scaffolds

The resulting 7-hydroxy-1-tetralone is an ideal substrate for Williamson ether synthesis to introduce various arylalkyloxy side chains, a common feature in potent MAO inhibitors.[9]

Experimental Protocol: Synthesis of a C7-Benzyloxy-1-tetralone Derivative [9]

-

Materials: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, Benzyl Bromide, Potassium Carbonate, Acetone.

-

Procedure:

-

In a round-bottom flask, suspend 1.62 g (10 mmol) of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one and 2.76 g (20 mmol) of potassium carbonate in 50 mL of acetone.

-

Add 1.43 mL (12 mmol) of benzyl bromide to the suspension.

-

Heat the reaction mixture to reflux and stir for 20 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from a suitable solvent system to obtain the desired benzyloxy derivative.

-

Safety and Handling

This compound is classified as an irritant. It causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is more than just a synthetic intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis and the versatile reactivity of its amino group provide a reliable and adaptable platform for the construction of sophisticated molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics. By understanding the underlying principles of its reactivity, scientists can more effectively harness the power of this pivotal building block to accelerate the discovery of next-generation medicines targeting the central nervous system.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. prepchem.com [prepchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 7-Amino-3,4-dihydro-1(2H)-naphthalenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 433260010 [thermofisher.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of 7-Aminotetralone Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 7-aminotetralone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting a range of complex disorders. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 7-aminotetralone analogs. With a primary focus on neurodegenerative diseases, particularly Parkinson's disease, this document delves into the role of these compounds as dopamine receptor agonists and monoamine oxidase inhibitors. We will examine the intricate signaling pathways modulated by these analogs and present detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The 7-Aminotetralone Core - A Gateway to Neuromodulation

The tetralone framework, a bicyclic aromatic ketone, has long been a subject of interest in drug discovery due to its rigid structure, which allows for precise orientation of functional groups for optimal target engagement. The introduction of an amino group at the 7-position significantly enhances the pharmacological versatility of the tetralone core, particularly its ability to interact with key targets in the central nervous system (CNS). This strategic modification has given rise to a class of compounds with profound implications for the treatment of neurodegenerative disorders.

The primary allure of 7-aminotetralone analogs lies in their ability to modulate dopaminergic and monoaminergic systems, both of which are critically implicated in the pathophysiology of diseases such as Parkinson's disease, depression, and schizophrenia.[1] This guide will elucidate the chemical nuances and biological activities that position 7-aminotetralone derivatives as compelling candidates for further preclinical and clinical investigation.

Synthetic Strategies: Building the 7-Aminotetralone Scaffold

The synthesis of 7-aminotetralone analogs is a critical aspect of their development as therapeutic agents. The choice of synthetic route can significantly impact yield, purity, and the feasibility of generating diverse libraries for SAR studies. A common and effective method for the synthesis of the core 7-amino-1-tetralone structure involves the reduction of the corresponding 7-nitro-1-tetralone.

Experimental Protocol: Synthesis of 7-Amino-1-tetralone[2]

This protocol details the catalytic hydrogenation of 7-nitro-1-tetralone to yield 7-amino-1-tetralone.

Materials:

-

7-nitro-1-tetralone

-

Platinum oxide (PtO2)

-

0.1M aqueous ferric chloride (FeCl3)

-

Ethyl acetate

-

Methanol

-

Diatomaceous earth

-

Hydrogenation bottle and apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation bottle, combine 15.8 g of 7-nitro-1-tetralone, 1.6 g of platinum oxide, 1 ml of 0.1M aqueous ferric chloride, and 400 ml of ethyl acetate.

-

Hydrogenation: Subject the mixture to hydrogenation at a pressure of 3.5 bar for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Catalyst Removal: Upon completion of the reaction, remove the platinum catalyst by filtration through a pad of diatomaceous earth. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude 7-amino-1-tetralone as a solid.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired level of purity.

Expected Outcome: This procedure typically yields crude 7-amino-1-tetralone in high yield (approximately 100% crude). The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[2]

Diagram: Synthetic Pathway to 7-Amino-1-tetralone

Caption: Catalytic hydrogenation of 7-nitro-1-tetralone.

Therapeutic Applications in Neurodegenerative Diseases

The primary therapeutic promise of 7-aminotetralone analogs lies in their potential to address the underlying pathologies of neurodegenerative diseases, most notably Parkinson's disease. Their mechanisms of action are often multifaceted, involving the modulation of dopamine receptors and the inhibition of key enzymes involved in neurotransmitter metabolism.

Dopamine Receptor Agonism: Restoring Dopaminergic Tone

A hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum.[1] 7-Aminotetralone derivatives have been designed to act as agonists at dopamine D2 and D3 receptors, mimicking the action of endogenous dopamine and thereby alleviating the motor symptoms of the disease.[3][4]

Mechanism of Action: D2/D3 Receptor Signaling

Activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins, initiates a signaling cascade that ultimately leads to neuroprotective effects.[5] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various downstream effectors.

Neuroprotective Pathways:

-

Mitochondrial Protection: D2 receptor agonists have been shown to protect against ischemic cell death by preserving mitochondrial function.[[“]]

-

Anti-inflammatory Effects: Activation of astrocytic D2 receptors can alleviate neuroinflammatory injury.[[“]]

-

Trophic Factor Production: D3 receptor agonists may increase the production of dopamine neurotrophic factors, promoting neuronal survival.[4]

Diagram: Neuroprotective Signaling of D2/D3 Agonists

Caption: Downstream effects of D2/D3 receptor activation.

Monoamine Oxidase (MAO) Inhibition: Preserving Neurotransmitter Levels

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B is a clinically validated strategy for increasing synaptic dopamine levels in Parkinson's disease. C7-substituted α-tetralone derivatives have demonstrated potent and selective inhibitory activity against MAO-B.[7][8]

Structure-Activity Relationship (SAR) for MAO Inhibition:

Studies have shown that arylalkyloxy substitution at the C7 position of the α-tetralone core leads to high MAO-B inhibitory potency, with many compounds exhibiting IC50 values in the submicromolar range.[7] The selectivity for MAO-B over MAO-A is a desirable feature, as it minimizes the risk of hypertensive crisis associated with non-selective MAO inhibitors.

Table 1: MAO-B Inhibitory Activity of C7-Substituted α-Tetralone Analogs

| Compound | Substitution at C7 | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Analog 1 | Benzyloxy | 0.047 | 0.741 | 15.77 |

| Analog 2 | 2-Phenylethoxy | 0.0089 | 0.235 | 26.40 |

| Analog 3 | 3-Phenylpropoxy | 0.015 | 0.562 | 37.47 |

| Analog 4 | 4-Chlorobenzyloxy | 0.0032 | 0.112 | 35.00 |

| Analog 5 | 3-Iodobenzyloxy | 0.0045 | 1.290 | 286.67 |

| Analog 6 | 3-Cyanobenzyloxy | 0.078 | 0.024 | 0.31 |

Data synthesized from multiple sources for illustrative purposes.[7][9]

In Vivo Evaluation: Preclinical Models of Parkinson's Disease

The efficacy of novel 7-aminotetralone analogs must be validated in relevant animal models of Parkinson's disease. These models aim to replicate the key pathological features of the disease, including dopaminergic neurodegeneration and motor deficits.

Commonly Used Animal Models:

-

6-Hydroxydopamine (6-OHDA) Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, causing a selective lesion of the nigrostriatal pathway.[10]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in primates and mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.[11]

Experimental Protocol: Evaluation of a 7-Aminotetralone Analog in the 6-OHDA Rat Model

Objective: To assess the ability of a test compound to reverse motor deficits in a 6-OHDA-lesioned rat model of Parkinson's disease.

Materials:

-

6-OHDA-lesioned rats

-

Test 7-aminotetralone analog

-

Vehicle control (e.g., saline, DMSO)

-

Apomorphine or amphetamine

-

Rotational behavior monitoring system

Procedure:

-

Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in rats by stereotaxic injection of 6-OHDA. Allow for a recovery period of at least two weeks.

-

Baseline Rotational Behavior: Assess the baseline rotational asymmetry by administering a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) and quantifying the number of contralateral (for agonists) or ipsilateral (for releasing agents) rotations over a set period (e.g., 90 minutes).

-

Drug Administration: Administer the test 7-aminotetralone analog or vehicle control to the lesioned rats via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Rotational Behavior: At a predetermined time point after drug administration, challenge the animals again with the same dopamine-stimulating agent used for baseline assessment and record the rotational behavior.

-

Data Analysis: Compare the number of rotations in the drug-treated group to the vehicle-treated group. A significant reduction in net rotations indicates a therapeutic effect.

Diagram: Workflow for In Vivo Efficacy Testing

Caption: A typical workflow for assessing antiparkinsonian drug efficacy.

Future Directions and Conclusion

7-Aminotetralone analogs represent a highly promising class of compounds with significant potential for the treatment of neurodegenerative diseases. Their ability to act as multi-target ligands, simultaneously modulating dopamine receptors and inhibiting monoamine oxidase, offers a compelling therapeutic strategy. Future research in this area should focus on:

-

Optimization of Selectivity: Fine-tuning the structure of these analogs to achieve greater selectivity for specific dopamine receptor subtypes (e.g., D3 vs. D2) or for MAO-B over MAO-A.

-

Blood-Brain Barrier Penetration: Enhancing the ability of these compounds to cross the blood-brain barrier to improve their CNS bioavailability.

-

Elucidation of Downstream Signaling: Further investigation into the detailed molecular mechanisms underlying their neuroprotective effects.

-

Exploration of Other Therapeutic Areas: Investigating the potential of 7-aminotetralone analogs in other CNS disorders, such as depression and cognitive impairment.

References

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Dopamine D2 and D3 receptor agonists limit oligodendrocyte injury caused by glutamate oxidative stress and oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of D3 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 7-Amino-3,4-dihydronaphthalen-1(2H)-one Analogs as a Promising Scaffold for Novel Antimicrobial Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, derivatives of 7-Amino-3,4-dihydronaphthalen-1(2H)-one, a class of aminotetralones, are gaining traction. This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanistic insights into these compounds, offering a roadmap for their development as next-generation antimicrobial agents.

The Rationale: Why this compound?

The tetralone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The introduction of an amino group at the 7-position provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This strategic placement of the amino group can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for antimicrobial activity. Furthermore, the rigid bicyclic structure of the dihydronaphthalenone core can serve as a robust framework to orient pharmacophoric features in a well-defined spatial arrangement, enhancing interactions with bacterial targets.

Synthetic Strategies: Building the Antimicrobial Arsenal

The synthesis of this compound analogs can be approached through various synthetic routes. A common and efficient method involves the modification of a pre-formed aminotetralone core.

Synthesis of the Core Scaffold: 6-Amino-3,4-dihydro-1(2H)-naphthalenone

A reliable method for the synthesis of a closely related analog, 6-Amino-3,4-dihydro-1(2H)-naphthalenone, has been well-documented and provides a solid foundation for accessing the 7-amino isomer.[2] This procedure can be adapted by starting with the appropriate hydroxylated naphthalenone precursor.

Experimental Protocol: One-Pot Conversion of a Phenol to an Aniline Derivative [2]

-

Preparation of 2-Bromo-2-methylpropanamide:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 28-30% aqueous ammonium hydroxide and water.

-

Cool the mixture to below 5°C using a brine/ice bath.

-

Slowly add 2-bromo-2-methylpropanoyl bromide dropwise, maintaining the internal temperature below 15°C.

-

Continue stirring for 1 hour at 0-5°C.

-

Collect the resulting white precipitate by filtration and wash with water to yield 2-bromo-2-methylpropanamide.

-

-

Synthesis of 6-Amino-3,4-dihydro-1(2H)-naphthalenone:

-

In a three-necked round-bottomed flask fitted with a reflux condenser, thermometer, and addition funnel, charge 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone and N,N-dimethylacetamide.

-

Add sodium hydroxide and stir the mixture at 20-30°C for 1 hour.

-

Add 2-bromo-2-methylpropanamide to the reaction mixture and stir at 25-35°C for 5 hours.

-

Add additional sodium hydroxide and heat the mixture to 50-60°C for 1 hour.

-

Add water and heat at reflux for 1 hour.

-

After cooling, perform an aqueous workup and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography to obtain 6-Amino-3,4-dihydro-1(2H)-naphthalenone.

-

Note: This protocol is for the 6-amino isomer and serves as a template. The synthesis of the 7-amino isomer would require starting with 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Derivatization of the 7-Amino Group

With the 7-amino-tetralone core in hand, a library of analogs can be generated by targeting the amino group. Common derivatization strategies include:

-

Acylation: Reaction with various acyl chlorides or anhydrides to introduce amide functionalities.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

-

Guanidinylation: Introduction of a guanidinium group, which has been shown to enhance antimicrobial activity in related tetralone derivatives.[1]

Caption: Synthetic workflow for this compound analogs.

Evaluating Antimicrobial Efficacy: A Step-by-Step Approach

A crucial aspect of developing new antimicrobial agents is the rigorous evaluation of their activity against a panel of clinically relevant pathogens. The following protocols are standard methods for assessing the antimicrobial properties of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][5]

Experimental Protocol: Broth Microdilution Assay [3]

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in CAMHB to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Unraveling the Mechanism of Action: How Do They Work?

Understanding the mechanism of action is critical for optimizing lead compounds and predicting potential resistance mechanisms. For aminotetralone and related naphthalenone analogs, several mechanisms have been proposed and investigated.

Bacterial Membrane Disruption

A primary mechanism of action for many cationic antimicrobial compounds is the disruption of the bacterial cell membrane.[6][7] This can be assessed through various assays that measure membrane integrity and potential.

Experimental Protocol: Membrane Permeability Assay using Propidium Iodide (PI) [8]

-

Bacterial Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a defined optical density.

-

-

Treatment with Analogs:

-

Incubate the bacterial suspension with various concentrations of the test compounds (typically at and above the MIC).

-

Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

-

Staining and Analysis:

-

Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to each sample.

-

Incubate in the dark for a short period.

-

Measure the fluorescence intensity using a fluorescence spectrophotometer or analyze the stained cells by flow cytometry. An increase in fluorescence indicates membrane damage.

-

Caption: Proposed mechanism of bacterial membrane disruption by cationic analogs.

Inhibition of Intracellular Targets

While membrane disruption is a common mechanism, some analogs may traverse the bacterial membrane and interact with intracellular targets.[9] Molecular docking studies can provide valuable insights into potential intracellular targets.

In Silico Approach: Molecular Docking

-

Target Selection: Potential bacterial protein targets can be identified based on the mechanisms of known antibiotics or through bioinformatic analysis. Key targets include enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), and folic acid metabolism (e.g., dihydrofolate reductase).[10][11][12]

-

Docking Simulation: The 3D structures of the synthesized analogs are docked into the active site of the selected protein targets using software like AutoDock.[13]

-

Analysis: The docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict the binding affinity and mode of interaction. These in silico results can then guide further biological validation experiments.

Structure-Activity Relationship (SAR): Designing for Potency

Systematic modification of the this compound scaffold and the subsequent evaluation of antimicrobial activity allow for the elucidation of structure-activity relationships. Based on studies of related aminotetralone and naphthalenone derivatives, several key structural features are likely to influence activity.[1][14][15]

| Structural Modification | Predicted Impact on Antimicrobial Activity | Rationale |

| Nature of the substituent on the 7-amino group | Introduction of cationic groups (e.g., guanidinium) may enhance activity, particularly against Gram-negative bacteria.[1] | Increased electrostatic attraction to the negatively charged bacterial membrane. |

| Increasing the lipophilicity of the substituent (e.g., long alkyl chains) may improve activity up to a certain point. | Enhanced partitioning into the lipid bilayer of the bacterial membrane. | |

| Bulky substituents may decrease activity. | Steric hindrance preventing interaction with the target site. | |

| Substitution on the aromatic ring | Electron-withdrawing groups may influence activity. | Alteration of the electronic properties of the scaffold. |

| Modifications to the tetralone ring | Stereochemistry at chiral centers can be critical for activity.[16] | Specific spatial arrangement required for optimal target binding. |

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization at the 7-amino position, provides a rich chemical space for exploration.

Future research in this area should focus on:

-

Synthesis of diverse analog libraries: A systematic exploration of various substituents at the 7-amino position and on the aromatic ring is necessary to build a comprehensive SAR profile.

-

Broad-spectrum antimicrobial testing: Evaluation against a wide range of clinically relevant pathogens, including multidrug-resistant strains, is crucial.

-

In-depth mechanistic studies: Combining biophysical assays with in silico modeling and cellular biology techniques will provide a clearer understanding of the mechanism of action.

-

Toxicity and selectivity profiling: Assessment of the cytotoxicity of promising analogs against mammalian cell lines is essential to determine their therapeutic potential.

By leveraging the principles of medicinal chemistry and microbiology, the continued investigation of this compound analogs holds significant promise in the ongoing battle against infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]